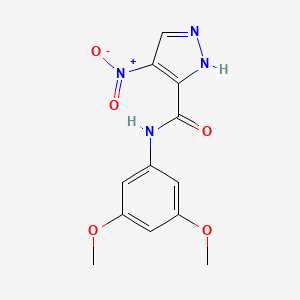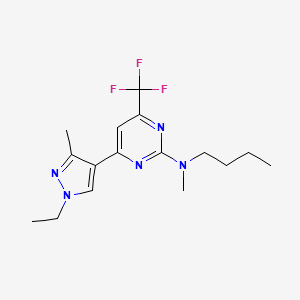![molecular formula C17H15FN4O B14927916 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B14927916.png)
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is a chemical compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole ring.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction. This can be achieved by reacting the triazole derivative with 4-methylbenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for the CuAAC reaction and automated systems for the amide coupling step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide moiety, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: The compound is being investigated for its potential as an anticancer agent, as it has shown cytotoxic activity against certain cancer cell lines.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.
Itraconazole: A triazole antifungal agent used to treat a variety of fungal infections.
Uniqueness
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the methylbenzamide moiety
特性
分子式 |
C17H15FN4O |
|---|---|
分子量 |
310.33 g/mol |
IUPAC名 |
N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H15FN4O/c1-12-6-8-13(9-7-12)16(23)20-17-19-11-22(21-17)10-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3,(H,20,21,23) |
InChIキー |
MNSOFSYIZNOUBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B14927834.png)

![6-bromo-N-(4-bromo-2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927847.png)
amine](/img/structure/B14927852.png)
![1-benzyl-N-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927865.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14927874.png)

![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B14927889.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927893.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14927899.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927900.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927901.png)
![2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927909.png)
![2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927910.png)
